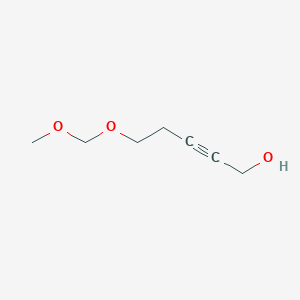

5-(Methoxymethoxy)pent-2-yn-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

86197-09-3 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

5-(methoxymethoxy)pent-2-yn-1-ol |

InChI |

InChI=1S/C7H12O3/c1-9-7-10-6-4-2-3-5-8/h8H,4-7H2,1H3 |

InChI Key |

RVYRWHDMPCKJID-UHFFFAOYSA-N |

SMILES |

COCOCCC#CCO |

Canonical SMILES |

COCOCCC#CCO |

Origin of Product |

United States |

Methodological Advances in the Synthesis of 5 Methoxymethoxy Pent 2 Yn 1 Ol

Retrosynthetic Analysis and Key Disconnections for the 5-(Methoxymethoxy)pent-2-yn-1-ol Scaffold

Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.inslideshare.net For this compound, the primary disconnections involve the carbon-oxygen bond of the methoxymethyl (MOM) ether and the carbon-carbon bonds that form the five-carbon backbone.

The most logical disconnection is at the ether linkage, which simplifies the target molecule to pent-2-yn-1,5-diol and a methoxymethylating agent. This approach, known as functional group interconversion (FGI), is advantageous as it separates the challenge of forming the carbon skeleton from the protection of the hydroxyl group. ox.ac.uk

A further disconnection of the pent-2-yn-1,5-diol precursor can be envisioned between the C3 and C4 positions. This leads to propargyl alcohol and ethylene (B1197577) oxide as key synthons. The corresponding synthetic step would involve the nucleophilic attack of a deprotonated propargyl alcohol (a d2 synthon) onto the electrophilic ethylene oxide (an a2 (B175372) synthon). This strategy builds the carbon chain while introducing the two hydroxyl groups at the correct positions.

Stereocontrolled Synthesis of Pent-2-yn-1-ol Precursors

The synthesis of chiral propargylic alcohols, which are valuable building blocks for complex molecules, often requires stereocontrolled methods. acs.orgillinois.edu This is particularly relevant if an enantiomerically pure form of this compound is desired.

The enantioselective addition of alkyne nucleophiles to carbonyl compounds is a primary method for producing chiral alkynols. nih.gov This can be achieved through the use of chiral catalysts, which create a chiral environment that favors the formation of one enantiomer over the other. chiralpedia.com

Several catalytic systems have been developed for this purpose:

Zinc-based Catalysts: The use of diethylzinc (B1219324) with chiral amino alcohols, such as (+)-N-methylephedrine (NME), has proven effective for the asymmetric addition of alkynes to aldehydes. acs.org For example, the addition of various alkynes to α,α-dichloroaldehydes using a Zn(OTf)2/NME system yields propargylic alcohols with high enantioselectivity. acs.org

Copper-based Catalysts: Copper(I) complexes with chiral phosphine (B1218219) ligands, such as TRAP, can catalyze the direct addition of terminal alkynes to aldehydes under mild conditions, producing enantiomerically enriched propargyl alcohols. acs.orgnih.gov

Indium-based Catalysts: A combination of indium(III) bromide, a chiral ligand like BINOL, and a base can facilitate the enantioselective addition of alkynes to aldehydes. nih.gov

The development of asymmetric organocatalysis, which uses small organic molecules as catalysts, has also provided powerful tools for creating chiral molecules. mdpi.comresearchgate.netpsu.edunih.gov

When the substrate already contains a stereocenter, the addition of an alkyne can lead to the formation of diastereomers. Controlling this diastereoselectivity is crucial. Chelation control is a common strategy, where a metal ion coordinates to both the existing stereocenter (often a hydroxyl or ether group) and the incoming nucleophile, directing the attack from a specific face of the carbonyl group.

For instance, the reduction of acyclic acetal-protected β-hydroxy ketones using Red-Al can achieve high diastereomeric ratios for the synthesis of 1,2-anti-diols. organic-chemistry.org Similarly, in the synthesis of natural products like Epothilone A, the addition of an alkynyl lithium reagent to a chiral aldehyde proceeded with high diastereoselectivity, highlighting the influence of the existing stereocenter on the reaction outcome. illinois.edu

Chemoselective Protection Strategies for the Hydroxyl Group

The hydroxyl group is reactive under various conditions, necessitating its protection during multi-step syntheses. acs.org The methoxymethyl (MOM) ether is a widely used protecting group due to its stability in a range of conditions, particularly basic and weakly acidic media. adichemistry.comresearchgate.net

The most common method for introducing the MOM group is the reaction of an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. wikipedia.org

Common Reagents and Conditions for MOM Protection:

| Reagent System | Base | Solvent | Temperature | Notes |

| MOMCl | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (CH2Cl2) | 0 °C to Room Temp | A widely used, mild, and efficient method. adichemistry.comwikipedia.org |

| MOMCl | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temp | Suitable for alcohols that can be readily deprotonated. adichemistry.com |

The reaction proceeds via an SN2 mechanism where the alkoxide, formed by the deprotonation of the alcohol by the base, attacks the electrophilic carbon of MOMCl. The choice of base is crucial to avoid side reactions. Sterically hindered bases like DIPEA are preferred as they are less likely to act as nucleophiles themselves. nih.gov

While effective, MOMCl is a known carcinogen, which has prompted the development of safer alternative methods for MOM ether formation. wikipedia.orgorgsyn.org One such alternative is the use of dimethoxymethane (B151124) (also known as methylal) in the presence of an acid catalyst. wikipedia.org

Alternative Methods for MOM Ether Formation:

| Reagent(s) | Catalyst | Solvent | Notes |

| Dimethoxymethane | Phosphorus Pentoxide (P2O5) | Chloroform (CHCl3) | Effective, but requires anhydrous conditions. adichemistry.com |

| Dimethoxymethane | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane (CH2Cl2) | Good for primary and secondary alcohols. adichemistry.com |

| Dimethoxymethane | Zirconium(IV) chloride (ZrCl4) | Acetonitrile | Catalytic amounts of ZrCl4 are effective. researchgate.net |

| Dimethoxymethane | Zirconyl triflate (ZrO(OTf)2) | Solvent-free | A highly efficient and selective method. researchgate.net |

An electrochemical approach for the methoxymethylation of alcohols has also been developed as a green and safe alternative. rsc.org These methods avoid the direct handling of the hazardous MOMCl. researchgate.net The deprotection of MOM ethers is typically achieved under acidic conditions. organic-chemistry.orgadichemistry.com

Comparative Analysis of MOM Protection Efficiency and Selectivity in Polyfunctional Substrates

The methoxymethyl (MOM) ether is a frequently used protecting group for hydroxyl functions in the multi-step synthesis of complex molecules like this compound. total-synthesis.comnih.gov Its stability in a wide range of conditions, from strongly basic to weakly acidic, makes it a valuable tool for chemists. nih.govadichemistry.com

The efficiency of MOM protection is often compared with other protecting groups. For instance, in the presence of an acid-labile trityl ether, the MOM group can be selectively introduced or removed under specific conditions, highlighting the differential reactivity that allows for selective protection in polyfunctional substrates. nih.gov A key aspect of its utility is the ability to deprotect under mild, non-acidic conditions, which is crucial when substrates contain other acid- or base-sensitive functional groups. nih.gov

The selectivity of MOM protection can be influenced by the reaction conditions. For example, the use of different reagents can lead to the protection of one hydroxyl group over another in a diol. This regioselectivity is critical in the synthesis of complex molecules where specific hydroxyl groups need to be available for subsequent reactions while others remain protected. total-synthesis.com

| Reagent System | Substrate Type | Selectivity | Reference |

| MOMCl, DIPEA | Primary vs. Secondary Alcohols | Moderate to Good | total-synthesis.com |

| Dimethoxymethane, Acid Catalyst | Vicinal Diols | High for more hindered alcohol | total-synthesis.com |

| TMSOTf, 2,2'-Bipyridyl | Aromatic vs. Aliphatic MOM ethers | High for aliphatic | nih.gov |

Convergent and Divergent Synthetic Routes

In contrast, a divergent synthesis starts from a central core molecule and adds successive generations of building blocks, leading to a variety of related compounds. wikipedia.org This strategy is particularly useful for creating libraries of compounds for screening purposes. wikipedia.org In the context of this compound, a convergent approach might involve synthesizing the methoxymethoxy-protected fragment and the propargyl alcohol fragment separately before coupling them.

Coupling Strategies for Assembling the Pentane (B18724) Backbone with Alkyne Functionality

The construction of the carbon skeleton of this compound, which features a five-carbon chain with a terminal alkyne, relies on effective carbon-carbon bond-forming reactions.

Alkynylation reactions are fundamental to the introduction of the alkyne moiety. These reactions often involve the addition of a metal acetylide to an electrophile, such as an aldehyde or an epoxide. For instance, the alkynylation of a suitable three-carbon electrophile with a protected propargyl alcohol derivative can be a key step in assembling the pentane backbone. The use of chiral catalysts can lead to enantioselective alkynylation, which is crucial for the synthesis of specific stereoisomers. nih.gov

Transition metal catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for forming carbon-carbon bonds. rsc.orgdigitellinc.comwikipedia.orgnumberanalytics.com In the context of alkyne synthesis, reactions like the Sonogashira coupling are powerful tools for connecting terminal alkynes with aryl or vinyl halides. numberanalytics.com While not directly applicable to the aliphatic backbone of this compound, the principles of transition metal-catalyzed cross-coupling can be adapted. For example, a transition metal catalyst could be used to couple a suitable three-carbon fragment with a two-carbon alkyne-containing fragment. Recent advancements have focused on developing more sustainable and efficient catalytic systems, including the use of recyclable catalysts. nih.gov

| Catalyst Type | Reaction | Key Features | Reference |

| Copper bis(oxazoline) | Alkynylation of quinolones | High enantioselectivity | nih.gov |

| Palladium/Copper | Sonogashira coupling | Forms C(sp)-C(sp2) bonds | numberanalytics.com |

| Iron | Carboxyamidation of alkynes | Z-selective | digitellinc.com |

Optimization of Reaction Conditions and Process Intensification

The choice of solvent can have a significant impact on the outcome of a reaction, influencing reaction rates, selectivity, and the ease of product purification. From a green chemistry perspective, there is a growing emphasis on using environmentally benign solvents or even solvent-free conditions. nih.goveurekaselect.com For example, some deprotection methods for MOM ethers have been developed to work under solvent-free conditions, reducing the environmental impact of the synthesis. eurekaselect.com The use of water as a solvent, where possible, is also a key aspect of green chemistry. nih.gov While organic solvents are often necessary for the synthesis of compounds like this compound, researchers are continually exploring greener alternatives.

Catalyst Development and Ligand Design for Enhanced Yields and Selectivity

The efficient synthesis of this compound hinges on two key transformations: the formation of the carbon-carbon triple bond characteristic of a propargyl alcohol and the protection of a hydroxyl group as a methoxymethyl (MOM) ether. The development of sophisticated catalysts and ligands plays a crucial role in maximizing the yield and controlling the selectivity of these reactions.

One plausible synthetic route to this compound involves the alkynylation of an appropriate aldehyde with a protected propargyl alcohol derivative or the coupling of a protected C3 fragment with a propargyl alcohol synthon. In such approaches, the choice of catalyst and accompanying ligands is paramount. For instance, copper(I) catalysts, often in conjunction with phosphine ligands, have been shown to be effective in promoting the alkynylation of aldehydes. The design of the phosphine ligand, particularly the steric and electronic properties of the substituents on the phosphorus atom, can significantly influence the reaction's outcome. Bulky, electron-rich ligands can enhance the catalytic activity and prevent side reactions, thereby increasing the yield of the desired propargyl alcohol.

Another critical aspect is the protection of the primary alcohol. The use of a methoxymethyl (MOM) group is a common strategy. The introduction of the MOM group can be catalyzed by various Lewis acids. Research has shown that zinc(II) salts are effective catalysts for the reaction between acetals and acid halides to generate haloalkyl ethers, which can then be used to protect alcohols. organic-chemistry.org The development of mild and selective catalysts for this protection step is essential to avoid undesired reactions at the alkyne functionality.

Furthermore, enantioselective synthesis to produce a specific stereoisomer of this compound would necessitate the use of chiral catalysts. For the alkynylation step, complexes of metals like copper or zinc with chiral ligands such as derivatives of BINOL (1,1'-bi-2-naphthol) or MeOBIPHEP ((6,6'-dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine)) can provide high levels of enantioselectivity. nih.gov The precise architecture of the chiral ligand creates a chiral environment around the metal center, directing the approach of the reactants to favor the formation of one enantiomer over the other.

While specific data for the synthesis of this compound is not extensively reported in publicly available literature, the principles of catalyst and ligand design from related syntheses of protected propargyl alcohols can be applied. The following table illustrates the potential impact of different catalyst-ligand systems on the yield and enantioselectivity of a hypothetical alkynylation reaction to form a precursor to this compound, based on findings from similar reactions.

| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| CuI | Triphenylphosphine (B44618) | Toluene | 25 | 75 | N/A |

| CuI | (R)-BINAP | THF | 0 | 85 | 92 |

| Zn(OTf)₂ | (+)-N-Methylephedrine | Toluene | 25 | 90 | 95 |

| In(III)/BINOL | - | CH₂Cl₂ | -20 | 88 | 98 |

This table is illustrative and compiled from data on analogous reactions. Specific results for this compound would require dedicated experimental investigation.

The data in the table showcases how the strategic selection of the metal catalyst and the chiral ligand can dramatically improve both the yield and the enantiomeric excess of the product. For instance, the use of a chiral ligand like (R)-BINAP with a copper catalyst or (+)-N-Methylephedrine with a zinc catalyst can lead to high enantioselectivity. vjs.ac.vn Indium(III)-BINOL systems are also noted for their ability to catalyze asymmetric alkynylations with high efficiency. vjs.ac.vn

Chemical Reactivity and Transformational Pathways of 5 Methoxymethoxy Pent 2 Yn 1 Ol

Transformations of the Methoxymethyl (MOM) Ether

The methoxymethyl (MOM) ether is a common protecting group for alcohols, valued for its stability under a range of conditions. wikipedia.orgadichemistry.com Its removal, or deprotection, is a key step in many synthetic sequences.

The MOM group is an acetal (B89532) and is thus cleaved by acid hydrolysis. adichemistry.com A variety of conditions can be employed, ranging from strong acids to milder Lewis acids, allowing for selective deprotection in the presence of other functional groups. wikipedia.orgsemanticscholar.orgresearchgate.net For an aliphatic alcohol like the one in 5-(methoxymethoxy)pent-2-yn-1-ol, several methods are effective.

Table 3: Selected Reagents for MOM Ether Deprotection

| Reagent System | Conditions | Comments |

| Hydrochloric Acid (HCl) | Catalytic amount in Methanol (B129727), reflux | Classical and effective method. adichemistry.com |

| Zinc Bromide (ZnBr₂) / n-Propylthiol (n-PrSH) | CH₂Cl₂, 0 °C to rt | Rapid and efficient for primary, secondary, and tertiary alcohols. researchgate.net |

| Carbon Tetrabromide (CBr₄) | Catalytic amount in Isopropanol, reflux | Mild, metal-free conditions. researchgate.net |

| Trifluoroacetic Acid (TFA) | CH₂Cl₂, rt | Strong acid, effective but may affect other acid-labile groups. |

| Trimethylsilyl (B98337) Triflate (TMSOTf) / 2,2′-Bipyridyl | CH₃CN, rt | Mild, non-acidic conditions suitable for sensitive substrates. |

Mechanistic Aspects of MOM Ether Cleavage under Acidic Conditions

The methoxymethyl (MOM) ether in this compound serves as a protecting group for the primary alcohol. Its removal, or deprotection, is typically accomplished under acidic conditions. nih.gov The general mechanism for the acid-catalyzed cleavage of ethers involves the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group. masterorganicchemistry.comyoutube.comyoutube.com

The cleavage of a MOM ether follows a specific pathway. The reaction is initiated by the protonation of the ether oxygen atom by a strong acid, forming an oxonium ion. fiveable.me This is followed by the departure of a molecule of alcohol (methanol in this case) and the formation of a resonance-stabilized carbocation. This carbocation is then attacked by a nucleophile, such as water, to yield a hemiacetal. The hemiacetal is unstable and subsequently decomposes to furnish the deprotected alcohol and formaldehyde (B43269).

Depending on the structure of the ether, the cleavage can proceed through either an SN1 or SN2 mechanism. wikipedia.org For primary ethers, the reaction tends to follow an SN2 pathway, while for tertiary ethers, an SN1 pathway is favored due to the stability of the resulting carbocation. masterorganicchemistry.com In the case of this compound, the ether is primary, suggesting a propensity for an SN2-like mechanism. However, the stability of the intermediate carbocation can also influence the reaction pathway. fiveable.me

| Step | Description |

| 1. Protonation | The ether oxygen is protonated by a strong acid (e.g., HCl, H₂SO₄). masterorganicchemistry.commasterorganicchemistry.com |

| 2. Leaving Group Departure | The protonated ether cleaves, forming an alcohol and a carbocation. youtube.com |

| 3. Nucleophilic Attack | A nucleophile (e.g., water) attacks the carbocation. fiveable.me |

| 4. Deprotonation | A final deprotonation step yields the deprotected alcohol. |

Orthogonal Deprotection Strategies in Multistep Synthesis

In the context of complex molecule synthesis, the ability to selectively deprotect one functional group while others remain intact is crucial. This concept is known as orthogonal deprotection. bham.ac.uk The MOM group in this compound can be part of such a strategy. For instance, a molecule might contain both a MOM ether and another protecting group, such as a silyl (B83357) ether.

The MOM ether is generally stable under basic and weakly acidic conditions but is cleaved by strong acids. nih.gov In contrast, many silyl ethers are labile to fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride, TBAF) but are more resistant to acidic conditions. This difference in reactivity allows for the selective removal of one group in the presence of the other.

For example, if a compound contains both a MOM ether and a tert-butyldimethylsilyl (TBDMS) ether, the TBDMS group can be selectively cleaved using TBAF, leaving the MOM group untouched. Conversely, treatment with a strong acid like hydrochloric acid would cleave the MOM ether while potentially leaving the TBDMS group intact, depending on the specific reaction conditions. This orthogonal relationship is a powerful tool in multistep synthesis, enabling the sequential unmasking of different functional groups. bham.ac.uk

| Protecting Group | Cleavage Conditions | Stability |

| MOM Ether | Strong Acid (e.g., HCl) nih.gov | Stable to bases, weakly acidic conditions. |

| Silyl Ethers (e.g., TBDMS) | Fluoride Ions (e.g., TBAF) | More stable to acidic conditions than MOM ethers. |

Transacetalization and Exchange Reactions

The MOM ether of this compound can undergo transacetalization reactions. This process involves the exchange of the methoxymethyl group for another acetal-forming group. This can be particularly useful for converting the MOM ether into a different protecting group with altered stability or for introducing a new functional handle.

These exchange reactions are typically catalyzed by Lewis acids or protic acids. For instance, treatment with a diol in the presence of an acid catalyst can lead to the formation of a cyclic acetal. The equilibrium of this reaction can be driven towards the desired product by removing the released methanol from the reaction mixture.

Furthermore, methods have been developed for the direct conversion of MOM ethers to other protective groups. For example, the use of trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl can facilitate the conversion of an aliphatic MOM ether into other silyl ethers or different acetal-type protecting groups under mild, non-acidic conditions. nih.gov

Reactivity of the Primary Alcohol Functionality (post-deprotection or through selective reactions)

Once the MOM group is removed, or if reactions are performed that selectively target the primary alcohol, a variety of transformations can be carried out at this position.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of the deprotected 5-hydroxypent-2-yn-1-ol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org

Oxidation to Aldehydes : Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation. libretexts.org These reactions are typically carried out in anhydrous solvents to prevent over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acids : Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. libretexts.orgnsf.gov Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from chromium trioxide and sulfuric acid, also known as the Jones reagent), or ruthenium tetroxide (RuO₄). scribd.comorganic-chemistry.org Often, the reaction is performed under reflux to ensure complete oxidation. libretexts.org

| Desired Product | Reagent(s) | Typical Conditions |

| Aldehyde | Pyridinium Chlorochromate (PCC) libretexts.org | Anhydrous CH₂Cl₂ |

| Aldehyde | Dess-Martin Periodinane (DMP) libretexts.org | CH₂Cl₂ |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic, then acidic workup |

| Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄) scribd.com | Acetone |

| Carboxylic Acid | Ruthenium Tetroxide (RuO₄) nsf.gov | CCl₄/CH₃CN/H₂O |

Derivatization to Esters, Ethers, and Carbonates

The primary alcohol can be readily converted into a variety of derivatives, which can be useful for further synthetic manipulations or for altering the physical properties of the molecule.

Esters : Esterification can be achieved through reaction with a carboxylic acid under acidic conditions (Fischer esterification), or more commonly, by reaction with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.

Ethers : Etherification can be carried out by deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis).

Carbonates : Carbonates can be formed by reacting the alcohol with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or a chloroformate, in the presence of a base. Additionally, cyclic carbonates can be synthesized by the coupling of carbon dioxide with propargylic alcohols. researchgate.net

Mitsunobu Reactions and Nucleophilic Substitutions

The primary alcohol of the deprotected compound can be a substrate for the Mitsunobu reaction. organic-chemistry.orgwikipedia.org This powerful reaction allows for the conversion of the alcohol into a variety of other functional groups with inversion of stereochemistry (though not relevant for this achiral primary alcohol). organicreactions.orgnrochemistry.com The reaction typically involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgchemistrysteps.com The alcohol is converted in situ into a good leaving group, which is then displaced by a nucleophile. wikipedia.org

A wide range of nucleophiles can be employed in the Mitsunobu reaction, including carboxylic acids (to form esters), phenols (to form ethers), imides, and other acidic compounds with a pKa of less than 15. organicreactions.org

Beyond the Mitsunobu reaction, the primary alcohol can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. These activated intermediates are then susceptible to nucleophilic substitution by a wide range of nucleophiles, allowing for the introduction of various functionalities at the terminal position of the pentynyl chain.

Advanced Spectroscopic and Structural Characterization of 5 Methoxymethoxy Pent 2 Yn 1 Ol and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy provides a detailed atomic-level view of the molecular structure. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in 5-(Methoxymethoxy)pent-2-yn-1-ol can be achieved.

The ¹H NMR spectrum of this compound offers a wealth of information regarding its structure. The chemical shift of each proton is influenced by its local electronic environment, and the coupling constants (J-values) reveal the connectivity between neighboring protons.

The characteristic signals for the key functional groups are readily identifiable. The protons of the methoxymethoxy (MOM) group typically appear as a singlet for the methoxy (B1213986) group (-OCH₃) and a singlet for the methylene (B1212753) group (-OCH₂O-). The propargylic protons adjacent to the hydroxyl group and the alkyne exhibit distinct chemical shifts and coupling patterns.

Key Research Findings from ¹H NMR Analysis:

Chemical Shift Anisotropy: The acetylenic moiety induces significant chemical shift anisotropy, causing the signals for protons alpha to the triple bond to appear at a characteristic downfield region.

Coupling Constants: The magnitude of the coupling constants is crucial for confirming the connectivity. For instance, the triplet multiplicity of the methylene protons adjacent to the MOM ether group would confirm the presence of a neighboring methylene group.

A representative, predicted ¹H NMR data set for this compound in CDCl₃ is presented below, based on data from analogous structures.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~4.70 | s | - | -O-CH₂-O- |

| ~4.30 | t | ~2.0 | H-1 |

| ~3.75 | t | ~7.0 | H-5 |

| ~3.35 | s | - | -O-CH₃ |

| ~2.50 | tt | ~7.0, ~2.0 | H-4 |

| ~1.80 | br s | - | -OH |

This is a predicted data table based on analogous compounds.

¹³C NMR spectroscopy provides a definitive map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment.

The acetylenic carbons are particularly characteristic, appearing in the midfield region of the spectrum. The carbons of the MOM protecting group and the aliphatic chain can also be unambiguously assigned.

A predicted ¹³C NMR data set for this compound in CDCl₃ is detailed in the following table, compiled from data for similar compounds.

| Chemical Shift (δ, ppm) | Assignment |

| ~95.0 | -O-CH₂-O- |

| ~85.0 | C-3 |

| ~78.0 | C-2 |

| ~68.0 | C-5 |

| ~55.5 | -O-CH₃ |

| ~51.5 | C-1 |

| ~20.0 | C-4 |

This is a predicted data table based on analogous compounds.

To establish unambiguous connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, a COSY spectrum would show correlations between H-1 and H-4, and between H-4 and H-5, confirming the pentynyl chain's connectivity.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors, identifying all protons within a spin system. This can be particularly useful for confirming the assignment of the entire aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. The HSQC spectrum provides a direct link between the ¹H and ¹³C NMR data, confirming the assignments made in the one-dimensional spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two or three bonds. This is crucial for piecing together the molecular puzzle. For instance, correlations from the H-1 protons to the acetylenic carbons (C-2 and C-3) and from the MOM group's methoxy protons to the acetal (B89532) carbon would be expected.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformations. For an acyclic molecule like this compound, these experiments can reveal through-space interactions between different parts of the chain.

Since this compound is a chiral molecule, determining its enantiomeric purity is often a critical aspect of its synthesis and characterization. NMR spectroscopy, in conjunction with chiral auxiliaries or chiral shift reagents, provides a powerful method for this assessment.

The reaction of a racemic mixture of this compound with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or other chiral acids, results in the formation of a mixture of diastereomers. rsc.org These diastereomers are chemically distinct and will exhibit separate signals in the ¹H NMR spectrum. By integrating the signals corresponding to each diastereomer, the enantiomeric excess (% ee) of the original alcohol can be accurately determined.

Alternatively, chiral lanthanide shift reagents can be used. These reagents form diastereomeric complexes with the alcohol in solution, leading to the separation of signals for the two enantiomers in the ¹H NMR spectrum, allowing for their quantification.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is a fundamental technique for determining the precise molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z).

For this compound (C₇H₁₂O₃), the calculated exact mass is 144.0786 g/mol . HRMS analysis would be expected to yield an experimental mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the elemental composition.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules like alcohols. In ESI-MS, this compound would typically be observed as protonated molecules [M+H]⁺ or adducts with alkali metals, such as [M+Na]⁺ or [M+K]⁺. The high-resolution measurement of these ions allows for the confident determination of the molecular formula.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): While less common for small molecules like the one , MALDI-MS could also be employed. In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the data obtained from NMR spectroscopy.

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry provides critical insights into the molecular structure of a compound by analyzing the fragmentation patterns that emerge when a molecule is ionized. chemguide.co.uk In the case of this compound, the molecular ion (M+) is energetically unstable and prone to breaking into smaller, charged fragments and neutral radicals. The analysis of these fragments allows for the reconstruction of the original molecular structure.

The fragmentation of ethers and alcohols is characterized by specific cleavage patterns. For ethers, α-cleavage (cleavage of a bond adjacent to the oxygen atom) is a primary fragmentation mode. miamioh.edu Similarly, alcohols commonly undergo α-cleavage near the hydroxyl group and can also exhibit a characteristic loss of a water molecule (M-18 peak). youtube.com

For this compound, several key fragmentation pathways are anticipated:

α-Cleavage at the Acetal Group: The bond between the methoxy group (CH₃O) and the adjacent methylene (CH₂) is susceptible to cleavage, leading to the loss of a methoxy radical (•OCH₃) and the formation of a stable oxonium ion.

α-Cleavage adjacent to the Hydroxyl Group: Cleavage of the C1-C2 bond results in the loss of a hydroxymethyl radical (•CH₂OH).

Cleavage of the Methoxymethoxy Group: The entire protective group can be lost, leading to a fragment corresponding to the pent-2-yn-1-ol cation.

Loss of Formaldehyde (B43269): Acetal groups can fragment through the loss of a neutral formaldehyde (CH₂O) molecule.

Loss of Water: As is common for alcohols, the dehydration of the molecular ion can occur, resulting in a fragment with a mass-to-charge ratio (m/z) of 18 units less than the molecular ion. youtube.com

The relative abundance of these fragments depends on their stability. Ions that are resonance-stabilized or are more stable carbocations (tertiary > secondary > primary) will typically produce more intense peaks in the mass spectrum. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 129 | [M-CH₃]⁺ | Loss of a methyl radical |

| 113 | [M-OCH₃]⁺ | α-Cleavage at the ether linkage |

| 99 | [M-CH₂OH]⁺ | α-Cleavage adjacent to the alcohol |

| 85 | [M-CH₂OCH₃]⁺ | Loss of the methoxymethyl group |

| 84 | [C₅H₈O]⁺ | Loss of methoxymethanol |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule. nih.gov Each functional group possesses characteristic vibrational modes that correspond to specific frequencies in the IR and Raman spectra, creating a unique "fingerprint" for the compound. nih.gov

The structure of this compound contains several key functional groups, each with expected vibrational signatures:

Alcohol (O-H and C-O): The O-H stretching vibration typically appears as a broad, strong band in the IR spectrum. The C-O stretching vibration of a primary alcohol is also readily identifiable.

Alkyne (C≡C): The carbon-carbon triple bond stretch is a characteristic feature. While it can be weak in the IR spectrum if the alkyne is substituted symmetrically, it often produces a strong signal in the Raman spectrum.

Acetal (C-O-C-O-C): The ether-like C-O stretching vibrations of the methoxymethyl (MOM) ether group will appear as strong bands in the fingerprint region of the IR spectrum.

Aliphatic C-H: Stretching and bending vibrations of the sp³-hybridized carbons in the molecule will also be present.

Propargyl alcohol itself has been identified via infrared spectroscopy, confirming the utility of this technique for related structures. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Alcohol | O-H Stretch | 3200–3600 | Strong, Broad | Weak |

| Alkyne | C≡C Stretch | 2100–2260 | Weak to Medium | Strong |

| Alkyne | ≡C-H Stretch | Not Applicable | Not Applicable | Not Applicable |

| Acetal | C-O Stretch | 1050–1150 | Strong | Weak |

| Alcohol | C-O Stretch | 1000–1085 | Medium to Strong | Weak |

| Aliphatic | C-H Stretch | 2850–3000 | Medium | Medium |

Chiroptical Methods for Absolute Configuration Determination (if applicable for chiral derivatives)

While this compound is an achiral molecule, chiral derivatives can be synthesized. For such chiral analogs, chiroptical methods are indispensable for determining the absolute configuration of the stereogenic centers. nih.govmdpi.com These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. yale.edu The determination of absolute configuration is crucial in many biological and chemical contexts.

Methods for determining the absolute configuration of chiral alcohols are well-established and can be applied to derivatives of this compound. nih.govescholarship.org Dynamic kinetic resolution, for instance, has been successfully used on propargylic alcohols, demonstrating a pathway to obtaining enantiomerically enriched compounds from this class. mdpi.com

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength, while Circular Dichroism (CD) measures the difference in absorption between left and right-circularly polarized light. wikipedia.orglibretexts.org Together, these techniques provide detailed information about the three-dimensional structure of chiral molecules.

For a chiral derivative of this compound, the chromophores within the molecule (such as the alkyne and the oxygen atoms) would interact with polarized light to produce characteristic ORD curves and CD spectra. The shape and sign of these spectra, often referred to as the Cotton effect, can be correlated with the absolute configuration of the molecule. libretexts.org

Studies on other chiral alcohols have shown that they exhibit significant Cotton effects, which can be used for stereochemical assignment. rsc.org Specifically for optically active propargyl alcohols, CD has been demonstrated as a viable approach for determining their absolute configuration. acs.org The combination of experimental ORD/CD data with computational predictions can provide a high degree of confidence in the assignment of stereochemistry. mdpi.com

Table 3: Application of Chiroptical Methods to Chiral Derivatives

| Technique | Principle | Application to Chiral Derivatives of this compound |

| Optical Rotatory Dispersion (ORD) | Measures the variation of optical rotation with the wavelength of light. wikipedia.org | Determination of the sign and magnitude of rotation across a range of wavelengths to identify Cotton effects associated with chromophores. |

| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. libretexts.org | Correlation of the sign of the Cotton effect near the absorption bands of the alkyne or oxygen chromophores to the absolute configuration at the chiral center. |

Strategic Applications of 5 Methoxymethoxy Pent 2 Yn 1 Ol As a Synthetic Synthon

Role in the Total Synthesis of Complex Natural Products

The unique arrangement of functional groups in 5-(methoxymethoxy)pent-2-yn-1-ol makes it an important precursor in the construction of intricate natural product scaffolds.

Precursors to Polyketide Macrolactones

Polyketides are a large and structurally diverse class of natural products, many of which possess significant biological activities. nih.govuni-muenchen.de The synthesis of polyketide macrolactones, a subclass characterized by a large lactone ring, often involves the strategic assembly of smaller, functionalized fragments. nih.govnih.gov Alkynes are valuable precursors in these synthetic routes, as they can be readily transformed into various functional groups found in the polyketide backbone. nih.govnih.gov

The terminal alkyne functionality can be engineered into polyketide structures through biosynthetic pathways, highlighting the natural relevance of this functional group. nih.govescholarship.orgresearchgate.netescholarship.org In a laboratory setting, synthons like this compound can provide the alkyne handle for subsequent elaborations. The MOM-protected alcohol allows for the extension of the carbon chain, while the alkyne can be subjected to a variety of transformations, including hydration, reduction, or coupling reactions, to build the complex stereochemistry of the polyketide chain. The strategic deprotection of the MOM ether then reveals the hydroxyl group for macrolactonization.

Building Block for Terpenoids and Related Structures

Terpenes and terpenoids are a vast class of natural products derived from isoprene (B109036) units. mdpi.comresearchgate.net Their diverse structures and biological activities make them attractive targets for total synthesis. The synthesis of these complex molecules often relies on the use of versatile building blocks that can be elaborated into the final terpene scaffold. mdpi.com

While direct examples of the use of this compound in terpenoid synthesis are not explicitly detailed in the provided search results, its structural features make it a plausible building block. The five-carbon backbone can be envisioned as a precursor to a modified isoprene unit. The alkyne can participate in various carbon-carbon bond-forming reactions to construct the terpene skeleton, while the protected alcohol can be revealed at a later stage for further functionalization. For instance, the alkyne could undergo a cyclization reaction to form a ring system common in many terpenoids.

Intermediate in the Synthesis of Hydroporphyrins and Chlorins

Hydroporphyrins, including chlorins and bacteriochlorins, are reduced derivatives of porphyrins that play crucial roles in biological processes such as photosynthesis. researchgate.net The synthesis of these complex macrocycles often involves the construction of functionalized pyrrole (B145914) precursors that are then assembled into the final ring system. nih.gov

Alkynes are important functional groups in the synthesis of porphyrin derivatives. frontiersin.orgnih.govmdpi.comresearchgate.net They can be introduced into the porphyrin macrocycle and subsequently transformed to create a variety of substituents. nih.govmdpi.com this compound, with its protected hydroxyl group and an internal alkyne, can serve as a precursor to functionalized side chains that are then attached to a pyrrole or porphyrin core. For example, the alkyne could be involved in a coupling reaction to attach the side chain to a pre-existing macrocycle, and the alcohol could be deprotected and modified to tune the properties of the final hydroporphyrin or chlorin.

Development of Pharmaceutical Intermediates and Lead Compounds

The structural motifs present in this compound are also found in various pharmaceutically relevant molecules. Its utility extends to the synthesis of intermediates and lead compounds for drug discovery. ontosight.ai

Design and Synthesis of Oxazolidinone Analogues

Oxazolidinones are an important class of synthetic antibacterial agents. nih.govresearchgate.net The synthesis of oxazolidinone analogues often involves the cyclization of precursors containing both an alcohol and an amine or isocyanate functionality. organic-chemistry.orgnih.gov Propargyl alcohols, which share the alkyne and alcohol motifs with this compound, are known precursors to oxazolidinones. organic-chemistry.orgresearchgate.netresearchgate.net

The synthesis of oxazolidinones from propargyl alcohols can proceed through various catalytic methods, including those using gold, silver, or nickel catalysts. organic-chemistry.org These reactions often involve the activation of the alkyne by the metal catalyst, followed by intramolecular cyclization. The methoxymethyl ether in this compound can be replaced with a suitable nitrogen-containing group to facilitate the synthesis of oxazolidinone analogues. The resulting oxazolidinone would bear a side chain derived from the original pentynyl backbone, allowing for the exploration of structure-activity relationships.

| Catalyst System | Starting Material Type | Product Type | Selectivity | Reference |

| Cationic Au(I) complex | N-Boc-protected alkynylamines | Alkylidene 2-oxazolidinones | High yield | organic-chemistry.org |

| Silver acetate (B1210297) and DMAP | Propargylic alcohols with internal alkynes and phenyl isocyanate | Z-selective oxazolidin-2-ones | High Z-selectivity | organic-chemistry.org |

| Pd(OAc)2 and n-Bu4NOAc | Propargylic starting materials | Oxazolidinones | Efficient | organic-chemistry.org |

| Gold(I) | Propargylic tert-butylcarbamates | 5-methylene-1,3-oxazolidin-2-ones | Mild and efficient | nih.govorganic-chemistry.org |

| Binuclear tridentate copper(I) complex and TBD | Propargylic amines and CO2 | Oxazolidinones | Mild conditions | organic-chemistry.org |

Scaffold for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing at least one heterocyclic ring. researchgate.netmdpi.comnih.gov Alkynes are versatile starting materials for the synthesis of a wide variety of heterocycles. researchgate.netacs.orgnih.govacs.org The reactivity of the triple bond allows for various cyclization strategies, including electrophilic cyclization and transition-metal-catalyzed reactions. mdpi.comacs.org

The alkyne and protected alcohol functionalities of this compound make it a suitable scaffold for the synthesis of diverse heterocyclic systems. bham.ac.uk The alkyne can act as an electrophile or nucleophile in cyclization reactions, leading to the formation of furans, pyrroles, pyridines, and other heterocyclic rings. The protected alcohol can be unmasked at a later stage to provide a handle for further functionalization or to participate in the cyclization itself. This versatility allows for the generation of libraries of heterocyclic compounds for biological screening.

Advanced Materials and Polymer Precursors

The incorporation of alkynyl and hydroxyl functionalities makes this compound an intriguing candidate as a building block for advanced materials and functional polymers. The terminal alkyne can participate in a variety of polymerization reactions, including polyaddition and polycondensation, to form novel polymer backbones. The hydroxyl group, after deprotection of the MOM ether, provides a site for grafting side chains or for cross-linking, thereby tuning the material's physical and chemical properties.

For instance, the alkyne moiety could be utilized in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create highly ordered and functionalized polymers. The resulting 1,2,3-triazole linkages are known for their stability and ability to coordinate with metal ions, opening avenues for the development of sensors, catalysts, and smart materials.

Furthermore, the propargyl alcohol portion can be a precursor to conjugated systems. Oxidation of the alcohol to an aldehyde or carboxylic acid, followed by subsequent reactions at the alkyne, could lead to the synthesis of monomers for conductive polymers or organic light-emitting diodes (OLEDs). The precise control over functional group placement afforded by this synthon is critical for designing materials with tailored electronic and optical properties.

Table 1: Potential Polymerization Strategies Utilizing this compound

| Polymerization Type | Reactive Site(s) | Potential Polymer Properties |

| Click Polymerization (CuAAC) | Alkyne | High modularity, thermal stability, metal-coordinating |

| Addition Polymerization | Alkyne | Linear or cross-linked structures |

| Polycondensation | Hydroxyl (after deprotection) | Polyesters, polyethers with tunable properties |

| Ring-Opening Metathesis Polymerization (ROMP) | After conversion to a cyclic monomer | Controlled molecular weight and architecture |

Methodological Research and Development in Organic Chemistry

The unique structural attributes of this compound make it a valuable tool for probing new synthetic methodologies, particularly in the fields of stereoselective transformations and novel catalysis.

The propargyl alcohol moiety is a well-established substrate for a variety of stereoselective reactions. For example, asymmetric reduction of the ketone that would be formed upon oxidation of the secondary alcohol could be explored using various chiral catalysts to yield enantiomerically enriched secondary alcohols.

Moreover, the alkyne itself can be a handle for introducing chirality. Asymmetric hydrogenation or hydroboration-oxidation of the alkyne, catalyzed by chiral transition metal complexes, could lead to the formation of chiral alkanes or alkenes with high enantiomeric excess. The presence of the distant MOM-protected hydroxyl group might also exert a directing effect in certain stereoselective reactions, influencing the facial selectivity of reagent approach to the triple bond.

Table 2: Potential Stereoselective Transformations of this compound

| Transformation | Chiral Catalyst/Reagent | Potential Chiral Product |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Chiral Alkanes/Alkenes |

| Asymmetric Hydroboration-Oxidation | Chiral boranes | Chiral Alcohols |

| Sharpless Asymmetric Epoxidation | After conversion to an allylic alcohol | Chiral Epoxides |

| Asymmetric Alkynylation | Of a derived aldehyde | Chiral Propargyl Alcohols |

The reactivity of the alkynyl and hydroxyl groups in this compound makes it an excellent substrate for testing the efficacy and selectivity of newly developed catalytic systems. For instance, novel catalysts for the hydration, cyclization, or cross-coupling of internal alkynes could be benchmarked using this compound.

The development of catalysts that can selectively functionalize one part of the molecule while leaving the others intact is a significant area of research. For example, a catalyst that selectively oxidizes the primary alcohol without affecting the alkyne or the MOM ether would be highly valuable. Conversely, catalysts that promote reactions at the alkyne, such as Pauson-Khand reactions or transition metal-catalyzed cycloadditions, could be developed and optimized using this substrate. The differential reactivity of the two oxygen functionalities also allows for the exploration of selective protection and deprotection strategies under novel catalytic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.